molecular formula C22H29N5O3 B2956731 9-(2-methoxy-5-methylphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 923408-50-8

9-(2-methoxy-5-methylphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2956731
M. Wt: 411.506
InChI Key: VEEFWCYDXZGEMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s sources or applications.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis, as well as the yield and purity of the final product.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, as well as the products formed.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include studying the compound’s reactivity with other substances.


Scientific Research Applications

X-Ray Crystallography and Molecular Structure

  • The study by Wang et al. (2011) demonstrates the use of X-ray diffraction to determine the crystal structure of a complex molecule, highlighting the importance of structural analysis in understanding compound properties (Wang et al., 2011).

Drug Discovery and Receptor Antagonism

  • Research on thieno[2,3-d]pyrimidine-2,4-dione derivatives by Sasaki et al. (2003) illustrates the process of designing non-peptide LHRH antagonists, showcasing the role of heterocyclic compounds in targeting specific receptors for therapeutic purposes (Sasaki et al., 2003).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes looking at safety precautions that need to be taken when handling the compound.


Future Directions

This involves looking at potential future research directions. This could include new synthetic methods, new reactions, or new applications for the compound.


properties

IUPAC Name

9-(2-methoxy-5-methylphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3/c1-14(2)9-12-27-20(28)18-19(24(4)22(27)29)23-21-25(10-6-11-26(18)21)16-13-15(3)7-8-17(16)30-5/h7-8,13-14H,6,9-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEFWCYDXZGEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-methoxy-5-methylphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

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